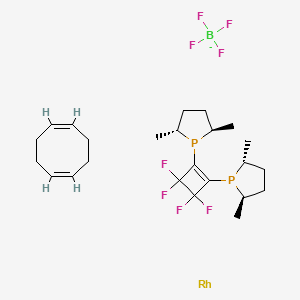
(E)-3-(3-Hydroxy(1,2,3-13C3)cyclohexa-1,3,5-trien-1-yl)prop-2-enoic acid
説明
(E)-3-(3-Hydroxy(1,2,3-13C3)cyclohexa-1,3,5-trien-1-yl)prop-2-enoic acid, also known as 13C3-HO-15d-PGJ2, is a bioactive prostaglandin that has been extensively studied for its anti-inflammatory and anti-cancer properties. This molecule is a derivative of prostaglandin D2 (PGD2) and belongs to the family of cyclopentenone prostaglandins.
作用機序
The mechanism of action of (E)-3-(3-Hydroxy(1,2,3-13C3)cyclohexa-1,3,5-trien-1-yl)prop-2-enoic acidPGJ2 involves the activation of the nuclear receptor PPARγ (peroxisome proliferator-activated receptor gamma). PPARγ is a transcription factor that regulates the expression of genes involved in inflammation, cancer, and metabolism. (E)-3-(3-Hydroxy(1,2,3-13C3)cyclohexa-1,3,5-trien-1-yl)prop-2-enoic acidPGJ2 binds to PPARγ and induces conformational changes that activate its transcriptional activity. This leads to the upregulation of genes involved in anti-inflammatory and anti-cancer pathways, as well as genes involved in glucose and lipid metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-3-(3-Hydroxy(1,2,3-13C3)cyclohexa-1,3,5-trien-1-yl)prop-2-enoic acidPGJ2 are diverse and depend on the specific cellular and tissue context. In general, (E)-3-(3-Hydroxy(1,2,3-13C3)cyclohexa-1,3,5-trien-1-yl)prop-2-enoic acidPGJ2 has been shown to have anti-inflammatory, anti-cancer, and metabolic effects. It inhibits the production of pro-inflammatory cytokines and chemokines, reduces the activation of NF-κB and AP-1 signaling pathways, induces apoptosis and inhibits cell proliferation in cancer cells, improves insulin sensitivity and reduces inflammation in adipose tissue.
実験室実験の利点と制限
One advantage of using (E)-3-(3-Hydroxy(1,2,3-13C3)cyclohexa-1,3,5-trien-1-yl)prop-2-enoic acidPGJ2 in lab experiments is its specificity for PPARγ. This allows for the selective activation of PPARγ signaling pathways without affecting other signaling pathways. Another advantage is its stability and ease of synthesis. However, one limitation is its low solubility in aqueous solutions, which may require the use of organic solvents for experiments.
将来の方向性
For research on (E)-3-(3-Hydroxy(1,2,3-13C3)cyclohexa-1,3,5-trien-1-yl)prop-2-enoic acidPGJ2 include exploring its potential therapeutic applications in various diseases, such as cancer, inflammation, and metabolic disorders. This may involve the development of novel analogs with improved pharmacokinetic and pharmacodynamic properties. Another direction is to investigate the molecular mechanisms underlying its effects on PPARγ signaling and its downstream targets. Additionally, the use of (E)-3-(3-Hydroxy(1,2,3-13C3)cyclohexa-1,3,5-trien-1-yl)prop-2-enoic acidPGJ2 as a tool for studying PPARγ signaling in vivo may provide insights into its physiological functions and potential therapeutic applications.
科学的研究の応用
(E)-3-(3-Hydroxy(1,2,3-13C3)cyclohexa-1,3,5-trien-1-yl)prop-2-enoic acidPGJ2 has been extensively studied in various scientific research fields, including inflammation, cancer, and metabolic disorders. In inflammation, (E)-3-(3-Hydroxy(1,2,3-13C3)cyclohexa-1,3,5-trien-1-yl)prop-2-enoic acidPGJ2 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB and AP-1 signaling pathways. In cancer, (E)-3-(3-Hydroxy(1,2,3-13C3)cyclohexa-1,3,5-trien-1-yl)prop-2-enoic acidPGJ2 has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In metabolic disorders, (E)-3-(3-Hydroxy(1,2,3-13C3)cyclohexa-1,3,5-trien-1-yl)prop-2-enoic acidPGJ2 has been shown to improve insulin sensitivity and reduce inflammation in adipose tissue.
特性
IUPAC Name |
(E)-3-(3-hydroxy(1,2,3-13C3)cyclohexa-1,3,5-trien-1-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,10H,(H,11,12)/b5-4+/i6+1,7+1,8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSDGJDHHZEWEP-KDYXUEIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[13C](=[13CH][13C](=C1)O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746429 | |
| Record name | (2E)-3-[3-Hydroxy(1,2,3-~13~C_3_)phenyl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262776-19-1 | |
| Record name | (2E)-3-[3-Hydroxy(1,2,3-~13~C_3_)phenyl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1262776-19-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-[(Rucl(segphos(R)))2(MU-CL)3][NH2ME2]](/img/structure/B1512787.png)

![2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-benzylmaleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1512790.png)
![D-[UL-13C5]Xylose](/img/structure/B1512792.png)
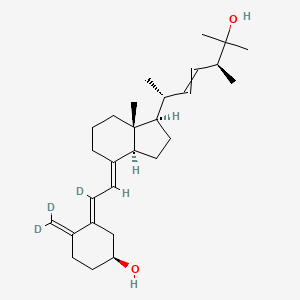
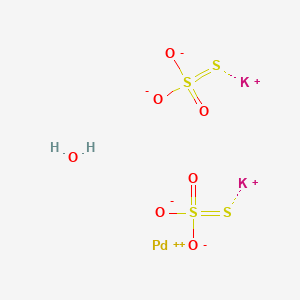
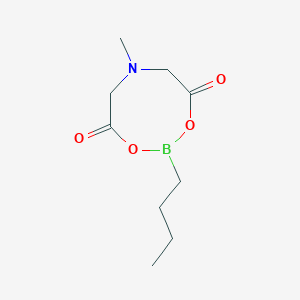
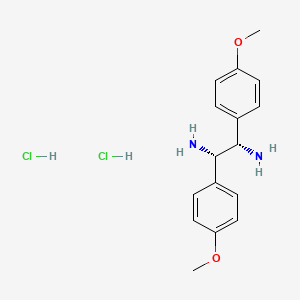

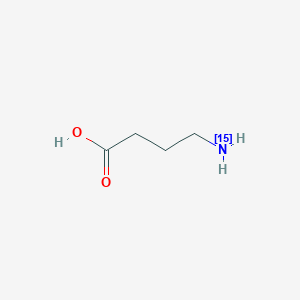

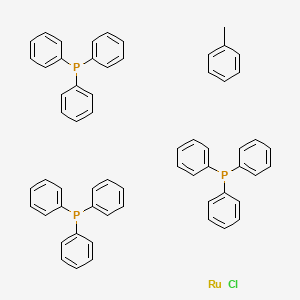
![[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium](/img/structure/B1512810.png)
